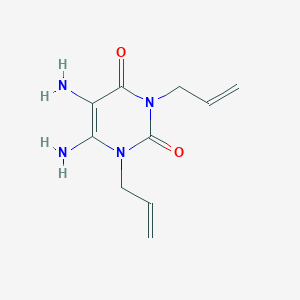
1,3-Diallyl-5,6-diaminouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diallyl-5,6-diaminouracil, also known as this compound, is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
Antiviral Properties
DAU has been studied for its antiviral potential. Research indicates that derivatives of 5,6-diaminouracil exhibit activity against viral infections, particularly in inhibiting viral replication mechanisms. For example, studies have demonstrated that compounds related to DAU can interfere with the replication of viruses such as HIV and Hepatitis C by targeting viral enzymes .
Antitumor Activity
The compound has also been explored for its antitumor properties. In vitro studies suggest that DAU can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. This effect is attributed to the compound's ability to interact with cellular targets that regulate cell proliferation and survival .
Biochemical Applications
Enzyme Inhibition
DAU and its derivatives have shown promise as enzyme inhibitors. Specifically, they can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can be leveraged in developing chemotherapeutic agents aimed at rapidly dividing cancer cells .
Receptor Binding Studies
The compound is also utilized in receptor binding studies to understand the interactions between small molecules and biological receptors. Its structural features allow it to serve as a ligand in various binding assays, aiding in the identification of new therapeutic targets .
Synthetic Chemistry Applications
Building Block for Synthesis
In synthetic organic chemistry, DAU serves as a versatile building block for creating more complex molecules. Its functional groups allow for various chemical modifications, making it useful in synthesizing other biologically active compounds .
Microwave-Assisted Synthesis
Recent advancements have employed microwave-assisted techniques to synthesize DAU derivatives efficiently. This method enhances reaction rates and yields while reducing the environmental impact associated with traditional synthesis methods .
Case Studies
Eigenschaften
CAS-Nummer |
102284-74-2 |
|---|---|
Molekularformel |
C10H14N4O2 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
5,6-diamino-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N4O2/c1-3-5-13-8(12)7(11)9(15)14(6-4-2)10(13)16/h3-4H,1-2,5-6,11-12H2 |
InChI-Schlüssel |
KWNJVDDOVKSTPP-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=C(C(=O)N(C1=O)CC=C)N)N |
Kanonische SMILES |
C=CCN1C(=C(C(=O)N(C1=O)CC=C)N)N |
Synonyme |
1,3-Diallyl-5,6-diaminouracil hydrochloride |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













